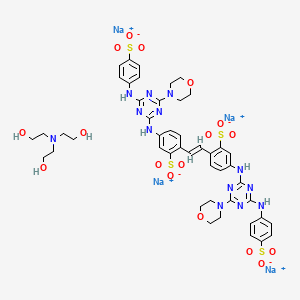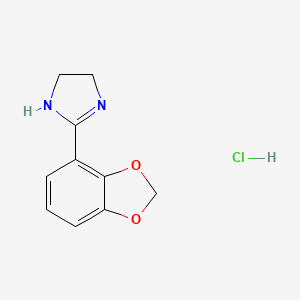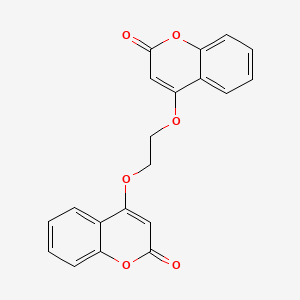
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions to form the thiazolidine ring.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with a suitable leaving group on the thiazolidine ring.
Acetylation: The final step involves the acetylation of the thio group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly in the areas of antimicrobial or anticancer research.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring and the functional groups attached to it may allow the compound to bind to active sites or modulate the activity of target proteins. Further research is needed to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenoxy)ethanamine: Similar in structure but lacks the thiazolidine ring and acetylthio group.
2-Aminobenzothiazole: Contains a thiazolidine-like ring but with different substituents.
2-Methyl-2-oxazoline: Contains a five-membered ring with nitrogen and oxygen instead of sulfur.
Uniqueness
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is unique due to the combination of the thiazolidine ring with methoxyphenoxy and acetylthio groups
Propiedades
Número CAS |
161364-44-9 |
|---|---|
Fórmula molecular |
C16H21NO4S2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
O-[1-[(2S)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-1-oxopropan-2-yl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S2/c1-11(21-12(2)22)16(18)17-8-9-23-15(17)10-20-14-7-5-4-6-13(14)19-3/h4-7,11,15H,8-10H2,1-3H3/t11?,15-/m0/s1 |
Clave InChI |
KHDBUOXFJZXSCG-MHTVFEQDSA-N |
SMILES isomérico |
CC(C(=O)N1CCS[C@H]1COC2=CC=CC=C2OC)OC(=S)C |
SMILES canónico |
CC(C(=O)N1CCSC1COC2=CC=CC=C2OC)OC(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


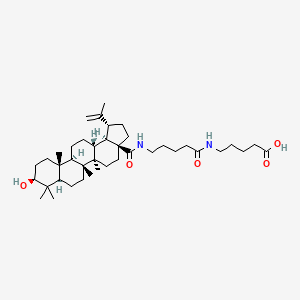
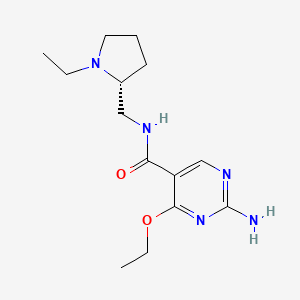

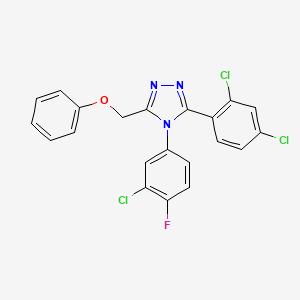
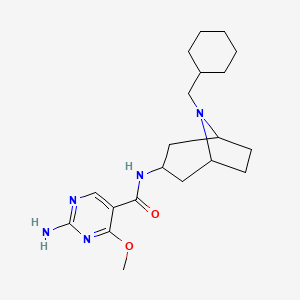
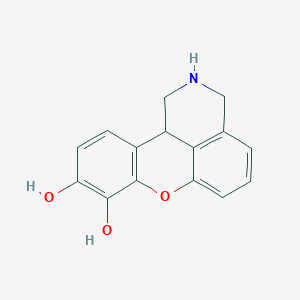

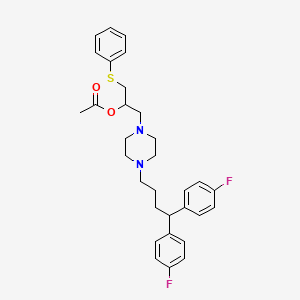
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
